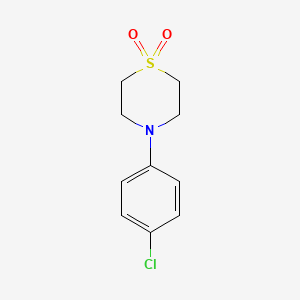

4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-chlorophenyl)-1,4-thiazinane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2S/c11-9-1-3-10(4-2-9)12-5-7-15(13,14)8-6-12/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIXFXLKPNFQGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50513296 | |

| Record name | 4-(4-Chlorophenyl)-1lambda~6~,4-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82222-74-0 | |

| Record name | 4-(4-Chlorophenyl)-1lambda~6~,4-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide

Abstract

This technical guide provides a comprehensive overview of 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide (CAS No. 82222-74-0), a versatile heterocyclic building block. The document delves into the compound's physicochemical properties, synthesis methodologies, and its critical applications across pharmaceutical, agrochemical, and material science sectors. Designed for researchers, chemists, and drug development professionals, this guide synthesizes technical data with practical insights, offering detailed experimental protocols and safety guidelines. The unique structural attributes of the thiomorpholine 1,1-dioxide moiety are explored, highlighting its role as a stable and reactive scaffold in the design of novel molecules.

Introduction and Strategic Importance

This compound is a specialized heterocyclic compound that has garnered significant interest as a key intermediate in organic synthesis.[1] Its structure, featuring a thiomorpholine ring with a sulfone group and a substituted phenyl ring, imparts a unique combination of stability, reactivity, and three-dimensional conformation.[2] This makes it a valuable asset in medicinal chemistry for developing novel therapeutic agents, particularly in the synthesis of antibacterial compounds and kinase inhibitors.[1][3][4]

The sulfone group enhances the compound's polarity and ability to act as a hydrogen bond acceptor, while the thiomorpholine ring provides a rigid scaffold that can be strategically functionalized. Beyond pharmaceuticals, its applications extend to agrochemical development, where it helps in formulating more effective pesticides and herbicides, and in material science for creating specialty polymers with improved durability.[1][5] This guide aims to provide a detailed technical examination of this compound, from its fundamental properties to its practical application in a research setting.

Physicochemical and Structural Characteristics

The identity and purity of a chemical intermediate are paramount for reproducible and successful synthesis. This compound is typically a white to light yellow crystalline powder.[1][6] Its key properties and identifiers are summarized below.

| Property | Value | Source(s) |

| CAS Number | 82222-74-0 | [1][6] |

| Molecular Formula | C₁₀H₁₂ClNO₂S | [1][6] |

| Molecular Weight | 245.72 g/mol | [1][6] |

| Appearance | White to light yellow to light orange powder/crystal | [1][6] |

| Purity | ≥ 98% (GC) | [1][6] |

| Melting Point | 155 - 159 °C | [1] |

| Storage | Room Temperature, recommended in a cool, dark place (<15°C) | [1][7] |

| Synonyms | 4-(1,1-Dioxothiomorpholino)phenyl Chloride | [1][7] |

| InChI | InChI=1S/C10H12ClNO2S/c11-9-1-3-10(4-2-9)12-5-7-15(13,14)8-6-12/h1-4H,5-8H2 | [6] |

| InChIKey | IQIXFXLKPNFQGQ-UHFFFAOYSA-N | [6] |

| SMILES | O=S1(=O)CCN(c2ccc(Cl)cc2)CC1 | [6] |

Synthesis and Structural Elucidation

The synthesis of N-aryl thiomorpholine 1,1-dioxides can be approached through several routes. A prevalent and efficient method involves a one-pot, reduction-triggered double aza-Michael addition of a nitroarene to a divinyl sulfone.[3][8] An alternative, and often more direct, pathway for this specific compound is a two-step process: nucleophilic aromatic substitution followed by oxidation.

Rationale for Synthetic Pathway

The chosen synthetic pathway leverages common and well-documented reactions.

-

Nucleophilic Aromatic Substitution (SNAr): This step involves the reaction of thiomorpholine with an activated aryl halide, such as 1-chloro-4-fluorobenzene. The fluorine atom is a good leaving group, and the reaction is facilitated by the electron-withdrawing nature of the chlorine atom, which activates the ring towards nucleophilic attack. A base is used to deprotonate the thiomorpholine nitrogen, enhancing its nucleophilicity, and to neutralize the HF by-product.

-

Oxidation: The sulfur atom in the resulting 4-(4-chlorophenyl)thiomorpholine is readily oxidized to the sulfone. Mild oxidizing agents like hydrogen peroxide are typically used to prevent over-oxidation or side reactions on the aromatic ring.[2][9] This oxidation step is critical as the resulting sulfone group significantly influences the molecule's polarity and biological interactions.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is a representative procedure based on established methods for analogous compounds.[4]

Materials:

-

Thiomorpholine

-

1-Chloro-4-fluorobenzene

-

Triethylamine (or another suitable base like K₂CO₃)

-

Acetonitrile (ACN), anhydrous

-

Hydrogen Peroxide (30% solution)

-

Acetic Acid

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

Step 1: Synthesis of 4-(4-Chlorophenyl)thiomorpholine

-

To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add thiomorpholine (1.0 equiv.), 1-chloro-4-fluorobenzene (1.0 equiv.), and triethylamine (2.0 equiv.).

-

Add anhydrous acetonitrile (approx. 10 volumes relative to thiomorpholine).

-

Heat the reaction mixture to reflux (approx. 85°C) and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Add deionized water (approx. 20 volumes) and transfer the mixture to a separatory funnel.

-

Extract the aqueous phase with ethyl acetate (3 x 20 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Oxidation to this compound

-

Dissolve the crude intermediate from Step 1 in glacial acetic acid in a round-bottom flask.

-

Cool the flask in an ice bath to 0-5°C.

-

Slowly add hydrogen peroxide (30% solution, approx. 3.0 equiv.) dropwise, ensuring the temperature remains below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates the full consumption of the starting material.

-

Carefully quench the reaction by pouring it into a beaker of cold water.

-

The solid product will precipitate. Collect the solid by vacuum filtration.

-

Wash the solid with copious amounts of water, then with a small amount of cold ethanol to aid drying.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain the pure this compound.

Characterization and Quality Control

A self-validating system of analytical techniques is essential to confirm the identity and purity of the final product.

-

Gas Chromatography (GC): Used to determine the purity of the final compound, with typical specifications being >98.0%.[1][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure by analyzing the chemical shifts and coupling constants of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The resulting spectrum should be consistent with the expected structure.

-

Argentometric Titration: A quantitative method to determine the chloride content, providing an orthogonal purity assessment.

-

Melting Point Analysis: A sharp melting point range (e.g., 155-159 °C) is indicative of high purity.[1]

Core Applications and Role in Discovery

This compound is not typically an active pharmaceutical ingredient (API) itself, but rather a crucial building block. Its value lies in the stable, well-defined thiomorpholine 1,1-dioxide core, which can be incorporated into larger molecules to modulate their properties.

Caption: Key application areas for this compound.

-

Pharmaceutical Development : This is a primary application area. The thiomorpholine 1,1-dioxide moiety has appeared in potent antibacterial agents, particularly in the oxazolidinone class, where it can enhance activity against respiratory pathogens.[10] It also serves as a scaffold for kinase inhibitors with anti-tumor activity and potential anti-inflammatory agents.[1][3] Its use as an intermediate for drugs targeting neurological disorders has also been noted.[1]

-

Biochemical Research : The compound is used in studies investigating enzyme inhibition and receptor binding, helping to elucidate biological pathways and identify potential therapeutic targets.[1]

-

Agrochemical Chemistry : It is employed in the formulation of next-generation pesticides and herbicides, contributing to enhanced efficacy and crop protection.[1][5]

-

Material Science : The structural rigidity and chemical stability of the compound make it useful in developing specialty polymers and coatings with improved durability and resistance to environmental factors.[1][5]

Safety, Handling, and Storage

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008.[11] However, standard laboratory safety practices should always be observed.

-

Handling : Avoid contact with skin, eyes, and clothing.[11] Use in a well-ventilated area, preferably with local exhaust ventilation, to prevent the dispersion of dust.[11] Wash hands and face thoroughly after handling.[11]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles.

-

Skin Protection : Wear suitable protective gloves and clothing.

-

-

Storage : Store at room temperature in a tightly closed container.[1] It is recommended to keep it in a cool, dark, and dry place.[7]

-

First Aid Measures :

-

If Inhaled : Move the person to fresh air. Seek medical attention if you feel unwell.[11]

-

In Case of Skin Contact : Remove contaminated clothing and rinse the skin well with water. If irritation occurs, seek medical advice.[11]

-

In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. If eye irritation persists, get medical attention.[11]

-

If Swallowed : Rinse mouth and seek medical advice.[11]

-

The substance is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB).[11]

Conclusion and Future Outlook

This compound stands out as a high-value chemical intermediate with significant utility across multiple scientific disciplines. Its robust structure, combined with defined points for chemical modification, makes it an ideal scaffold for building molecular complexity. The continued exploration of thiomorpholine 1,1-dioxide derivatives in drug discovery programs is expected to yield novel candidates for various therapeutic areas, from infectious diseases to oncology. As synthetic methodologies become more refined, the accessibility of this and related building blocks will further empower chemists to design and create the next generation of functional molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound | 82222-74-0 | TCI Deutschland GmbH [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [wap.guidechem.com]

- 10. New antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

"4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide" molecular weight and formula

An In-depth Technical Guide to 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in modern chemical synthesis. We will explore its core physicochemical properties, outline a logical synthetic pathway, and delve into its multifaceted applications. Characterized by its stable sulfone group and substituted phenyl ring, this molecule serves as a versatile intermediate and a key building block in the development of novel pharmaceuticals, advanced agrochemicals, and high-performance materials.[1] This document is intended to serve as a foundational resource for professionals engaged in research and development who seek to leverage the unique chemical architecture of this compound.

Core Physicochemical and Structural Properties

This compound is a stable, solid organic compound.[1][2] Its structure incorporates a thiomorpholine ring where the sulfur atom is fully oxidized to a sulfone, and the nitrogen atom is substituted with a 4-chlorophenyl group. This combination of a rigid heterocyclic core and a halogenated aromatic moiety underpins its utility in synthetic chemistry.

Quantitative Data Summary

The fundamental properties of the compound are summarized in the table below, providing researchers with essential data for experimental design and characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂ClNO₂S | [1][2][3] |

| Molecular Weight | 245.72 g/mol | [1][2][3] |

| CAS Number | 82222-74-0 | [1][2][3] |

| Appearance | White to light yellow powder/crystal | [1][2][3] |

| Melting Point | 155 - 159 °C | [1][2] |

| Purity (Typical) | ≥ 98.0% (by GC) | [1][3] |

| Synonyms | 4-(1,1-Dioxothiomorpholino)phenyl chloride | [1][2][3] |

Chemical Structure

The structural identifiers provide a machine-readable format for the molecule's topology.

Caption: 2D representation of this compound.

Synthesis and Characterization

While specific proprietary synthesis routes may vary, a logical and common approach for preparing N-aryl thiomorpholine 1,1-dioxides involves a two-stage process. This methodology leverages fundamental organic reactions, ensuring high yield and purity. The parent compound, thiomorpholine-1,1-dioxide, is typically synthesized through the oxidation of thiomorpholine.[4][5] A similar logic can be applied to its N-substituted derivatives.

Proposed Synthetic Workflow

The synthesis can be logically broken down into two key steps:

-

Nucleophilic Aromatic Substitution (SNAr): Formation of the C-N bond between the thiomorpholine nitrogen and the chlorophenyl ring.

-

Oxidation: Conversion of the sulfide within the thiomorpholine ring to a sulfone.

This sequence is often preferred as the electron-withdrawing nature of the sulfone group in Step 2 would deactivate the nitrogen, making the initial SNAr reaction less efficient if the order were reversed.

Caption: Proposed two-step synthesis workflow for the target compound.

Experimental Protocol (Illustrative)

This protocol is a representative methodology based on established chemical principles for analogous compounds.[6]

Step 1: Synthesis of 4-(4-Chlorophenyl)thiomorpholine

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiomorpholine (1.0 eq.), 1-chloro-4-fluorobenzene (1.1 eq.), and potassium carbonate (2.0 eq.).

-

Add a suitable high-boiling polar aprotic solvent, such as DMSO or DMF.

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.

-

Filter the crude solid, wash with water, and dry under vacuum.

-

Purify the intermediate via recrystallization from a suitable solvent (e.g., ethanol/water).

Step 2: Oxidation to this compound

-

Dissolve the purified intermediate from Step 1 in glacial acetic acid or another appropriate solvent in a flask.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add an oxidizing agent, such as 30% hydrogen peroxide (2.5-3.0 eq.), dropwise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Once complete, carefully pour the reaction mixture into a beaker of cold sodium bisulfite solution to quench any excess peroxide.

-

Neutralize the solution with a base (e.g., sodium bicarbonate), which will precipitate the final product.

-

Filter the white solid, wash thoroughly with water, and dry in a vacuum oven at 50-60 °C.

Self-Validating Characterization:

-

Purity Assessment: Confirm purity is ≥ 98% using GC analysis.

-

Structural Confirmation: Verify the final structure using ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the correct mass and fragmentation pattern.

-

Melting Point: The measured melting point should align with the reference range of 155-159 °C.[1]

Applications in Research and Development

The title compound is not typically an end-product but rather a crucial intermediate. Its value lies in the strategic placement of reactive sites and the physicochemical properties imparted by the thiomorpholine 1,1-dioxide core.

Caption: Key application areas derived from the central chemical scaffold.

Pharmaceutical & Medicinal Chemistry

The thiomorpholine scaffold is recognized as a "privileged structure" in drug discovery due to its favorable pharmacokinetic properties and diverse biological activities.[7]

-

As a Building Block: The compound serves as an essential intermediate for creating more complex active pharmaceutical ingredients (APIs).[1] Its structure has been incorporated into molecules targeting neurological disorders.[1]

-

Bioisosteric Replacement: The thiomorpholine 1,1-dioxide group can act as a bioisostere for other cyclic amines like piperidine or morpholine, offering a way to modulate properties such as solubility, lipophilicity, and metabolic stability. The sulfone group, in particular, is a strong hydrogen bond acceptor, which can be critical for receptor binding.

-

Diverse Bioactivities: Derivatives of the thiomorpholine core have demonstrated a wide range of biological effects, including anti-inflammatory, analgesic, antitubercular, and antioxidant activities.[1][8][7] This suggests that the title compound is a valuable starting point for screening libraries aimed at discovering new therapeutic agents.

Agrochemicals

In agricultural science, efficacy and stability are paramount. This compound is employed in the formulation of next-generation agrochemicals.[1] Its inclusion in molecular designs can enhance the efficacy of pesticides and herbicides, leading to improved crop yields and more resilient pest management solutions.[1]

Material Science

The robustness of the sulfone group and the overall stability of the molecule make it a candidate for integration into advanced materials. It is used in the development of specialty polymers and coatings, where it can contribute to improved durability, thermal stability, and resistance to environmental degradation.[1]

Conclusion

This compound is a high-value chemical intermediate with a well-defined set of physicochemical properties. Its utility spans multiple high-tech industries, most notably pharmaceutical development, where the thiomorpholine dioxide scaffold is a key element in the design of new therapeutic agents. Its role in agrochemical and material science further underscores its versatility. The logical and scalable synthetic pathways available for its production ensure its continued relevance as a foundational building block for researchers and scientists aiming to innovate within their respective fields.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 82222-74-0 | TCI EUROPE N.V. [tcichemicals.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Page loading... [wap.guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. jchemrev.com [jchemrev.com]

- 8. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

"4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide" physical and chemical properties

An In-Depth Technical Guide to 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. This compound is a key heterocyclic building block whose unique structural features make it a valuable intermediate in the synthesis of novel therapeutic agents and advanced materials. We will delve into its physicochemical characteristics, synthetic pathways, and core applications, providing the field-proven insights necessary for its effective utilization in a laboratory setting.

Part 1: Core Physicochemical and Structural Characteristics

This compound is a stable, crystalline solid at room temperature.[1][2] Its structure is defined by a central thiomorpholine ring where the sulfur atom is oxidized to a sulfone, and the nitrogen atom is substituted with a 4-chlorophenyl group. This combination imparts a unique blend of polarity, lipophilicity, and structural rigidity.

Structural Elucidation

The molecule's architecture is fundamental to its reactivity and function. The thiomorpholine ring typically adopts a stable chair conformation. The sulfone group (SO₂) is a powerful electron-withdrawing group and a strong hydrogen bond acceptor, significantly influencing the molecule's electronic properties and potential for intermolecular interactions. The 4-chlorophenyl substituent adds a lipophilic domain and serves as a handle for further chemical modification.

Caption: 2D Structure of this compound.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for reaction planning, purification, and material characterization.

| Property | Value | Source(s) |

| CAS Number | 82222-74-0 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₂ClNO₂S | [1][3] |

| Molecular Weight | 245.72 g/mol | [1][2][3][4] |

| Appearance | White to light yellow/orange powder or crystal | [1][2][3] |

| Melting Point | 155 - 159 °C | [1][2] |

| Purity | ≥ 98% (by GC) | [1][2][3][4] |

| Synonyms | 4-(1,1-Dioxothiomorpholino)phenyl chloride | [1][2][4] |

| Storage | Room temperature, in a cool, dark, dry place | [1][2][4] |

Solubility Profile and Spectral Data

Solubility: While exhaustive solubility data is not published, based on the structure and the properties of its parent scaffold, thiomorpholine-1,1-dioxide, a qualitative profile can be inferred.[5][6] The compound is expected to have good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderate solubility in chlorinated solvents like dichloromethane. Its solubility in water and non-polar hydrocarbon solvents is anticipated to be low. Experimental verification by the end-user is strongly recommended.

Anticipated Spectral Characteristics:

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the 4-chlorophenyl group, likely as a pair of doublets (an AA'BB' system) between 7.0 and 7.5 ppm. The four methylene groups on the thiomorpholine ring would appear as two distinct multiplets in the aliphatic region (approx. 3.0-4.0 ppm), shifted downfield by the adjacent nitrogen and sulfone groups.

-

¹³C NMR: The spectrum should display six signals for the aromatic carbons and two signals for the non-equivalent methylene carbons of the thiomorpholine ring.

-

Infrared (IR) Spectroscopy: Key diagnostic peaks would include strong, sharp absorbances corresponding to the symmetric and asymmetric S=O stretches of the sulfone group, typically found around 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion (M+) peak at m/z 245. A characteristic isotopic peak (M+2) at m/z 247 with an intensity of approximately one-third of the M+ peak would confirm the presence of a single chlorine atom.

Part 2: Synthesis and Reactivity

The synthesis of this compound is generally accomplished via a two-stage process. This approach provides a reliable and scalable route to the final product.

General Synthetic Workflow

The primary strategy involves an initial N-arylation reaction to couple the thiomorpholine and chlorophenyl moieties, followed by a selective oxidation of the sulfide to a sulfone. This sequence is efficient because the oxidation step is typically high-yielding and straightforward.

Caption: General two-step synthesis workflow.

Exemplary Synthetic Protocol

This protocol is a representative method derived from analogous syntheses reported in the literature for similar compounds.[5][7][8]

Step 1: Synthesis of 4-(4-Chlorophenyl)thiomorpholine

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiomorpholine (1.0 eq.), 1-fluoro-4-chlorobenzene (1.1 eq.), and potassium carbonate (2.0 eq.) in a suitable solvent such as acetonitrile or DMF.

-

Reaction: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water. An organic product should precipitate or be extracted.

-

Isolation: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield pure 4-(4-chlorophenyl)thiomorpholine.

Step 2: Oxidation to this compound

-

Setup: Dissolve the 4-(4-chlorophenyl)thiomorpholine (1.0 eq.) from the previous step in glacial acetic acid or dichloromethane in a round-bottom flask.

-

Reaction: Cool the solution in an ice bath. Slowly add hydrogen peroxide (30% aq. solution, ~2.5 eq.) or meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq.) portion-wise, maintaining a low temperature. After the addition is complete, allow the mixture to warm to room temperature and stir for 4-12 hours until TLC indicates the full consumption of the starting material.

-

Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate to neutralize excess oxidant. Basify the mixture with a saturated sodium bicarbonate solution.

-

Isolation: Extract the product with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: The resulting solid is typically of high purity and can be further purified by recrystallization from a solvent system like ethanol or isopropanol to afford the final product as a crystalline solid.

Part 3: Applications in Research and Development

The title compound is not merely a chemical curiosity; it is an enabling tool for innovation in multiple scientific domains. Its stability and defined structure make it a reliable intermediate.

Medicinal Chemistry and Drug Discovery

This compound is a valuable scaffold in medicinal chemistry.[1] The thiomorpholine 1,1-dioxide motif is increasingly recognized as a bio-isostere for other cyclic amines like piperidine or morpholine, but with distinct properties. The sulfone group acts as an effective hydrogen bond acceptor without introducing a basic nitrogen center, a feature that can be crucial for modulating pharmacokinetics and target engagement.[7]

This compound serves as an intermediate in the synthesis of a range of biologically active molecules, with research highlighting its potential in developing:

-

Agents for Neurological Disorders: The scaffold is incorporated into molecules targeting CNS pathways.[1]

-

Anti-inflammatory and Analgesic Agents: Derivatives have been investigated for their potential to modulate inflammatory responses.[1]

-

Kinase Inhibitors: The rigid structure is useful for orienting functional groups to fit into the ATP-binding pockets of various kinases, a key strategy in oncology research.[7]

Material Science

Beyond pharmaceuticals, this compound finds utility in the formulation of specialty polymers and coatings.[1] The introduction of the polar sulfone group and the stable aromatic ring can enhance the thermal stability, durability, and resistance of materials to environmental factors.[9]

Part 4: Safety and Handling

As a matter of standard laboratory practice, this chemical should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound is stable under normal conditions and should be stored at room temperature in a tightly sealed container, protected from light and moisture.[1][2]

Conclusion

This compound is a high-value chemical intermediate with a well-defined property profile. Its robust synthesis and versatile structure make it an important tool for scientists engaged in the design and synthesis of complex molecules. This guide provides the foundational knowledge required to confidently and effectively incorporate this compound into advanced research and development programs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 82222-74-0 | TCI EUROPE N.V. [tcichemicals.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 82222-74-0 | TCI Deutschland GmbH [tcichemicals.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Thiomorpholine-1,1-dioxide CAS#: 39093-93-1 [m.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. nbinno.com [nbinno.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Thiomorpholine 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 12324096 - PubChem [pubchem.ncbi.nlm.nih.gov]

"4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide" melting point and solubility

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing a Versatile Heterocycle

This compound (CAS Number: 82222-74-0) is a heterocyclic compound recognized for its utility as a versatile building block in the synthesis of complex molecules.[1] Its structure, featuring a polar thiomorpholine 1,1-dioxide core attached to a nonpolar 4-chlorophenyl group, imparts a unique combination of properties. This makes it a valuable intermediate in the development of novel therapeutic agents and agrochemicals.[1] In medicinal chemistry, for instance, it has been utilized in research exploring potential anti-inflammatory and analgesic agents.[1]

For any chemical entity progressing through a research and development pipeline, a thorough understanding of its fundamental physicochemical properties is paramount. Properties such as melting point and solubility are not mere data points; they are critical determinants of a compound's purity, stability, formulation potential, and ultimately, its biological activity and application viability. This guide provides a detailed examination of the known properties of this compound and presents authoritative, field-proven protocols for their experimental determination.

Part 1: Melting Point - A Critical Indicator of Purity

The melting point of a crystalline solid is one of the most fundamental and informative physical properties. It provides a reliable indication of purity. A pure crystalline substance typically exhibits a sharp, well-defined melting point, whereas the presence of impurities will lead to both a depression of the melting point and a broadening of the temperature range over which the substance melts.

Reported Physicochemical Data

A summary of the key identification and physical properties for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂ClNO₂S | [1] |

| Molecular Weight | 245.72 g/mol | [1] |

| CAS Number | 82222-74-0 | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 155 - 159 °C | [1] |

Experimental Protocol: Melting Point Determination via Digital Apparatus

The following protocol describes the standard capillary method using a modern digital melting point apparatus, which offers high precision and reproducibility.

Causality and Rationale:

-

Sample Preparation: A finely ground, dry sample ensures uniform heat transfer within the capillary tube, leading to a more accurate and sharper observed melting range.

-

Ramp Rate: A slower temperature ramp rate (1-2 °C/minute) near the expected melting point is crucial. A fast ramp rate does not allow the sample and the thermometer to reach thermal equilibrium, resulting in an artificially high and broad melting range.

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount of the dry this compound powder on a clean, dry watch glass. Finely crush the powder using a spatula.

-

Capillary Loading: Tamp the open end of a capillary tube into the powder until a small amount of sample (2-3 mm in height) enters the tube. Invert the tube and tap it gently on a hard surface to pack the sample tightly into the bottom.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating Phase: Set the plateau temperature to approximately 20 °C below the expected melting point (e.g., set to 135 °C). The apparatus will heat rapidly to this temperature.

-

Measurement Phase: Set the ramp rate to 1-2 °C per minute.

-

Observation: Observe the sample closely through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last trace of solid melts completely.

-

-

Reporting: Report the result as a melting range (T₁ - T₂). For this compound, a high-purity sample should melt within the reported range of 155 - 159 °C.[1]

Workflow Visualization

Caption: Workflow for Melting Point Determination.

Part 2: Solubility - A Cornerstone of Application

Solubility is a critical parameter that influences a compound's behavior in both chemical and biological systems. For drug candidates, aqueous solubility directly impacts bioavailability, while solubility in organic solvents is essential for synthesis, purification, and formulation.

Theoretical Solubility Profile

-

Polar Moieties: The molecule contains a highly polar sulfone group (S(=O)₂), which can act as a hydrogen bond acceptor. The parent compound, thiomorpholine 1,1-dioxide, is noted to be soluble in water.[2][3]

-

Nonpolar Moieties: The presence of the 4-chlorophenyl group introduces significant hydrophobicity (lipophilicity). This large, nonpolar aromatic ring is expected to dominate the molecule's character, drastically reducing its solubility in aqueous media compared to its unsubstituted parent.

-

Predicted Behavior: The compound is expected to be poorly soluble in water and aqueous buffers (like PBS). It is predicted to have moderate to good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderate solubility in polar protic solvents like ethanol and methanol.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

The shake-flask method is the gold-standard technique for determining thermodynamic solubility, representing the true equilibrium solubility of a compound in a given solvent.

Causality and Rationale:

-

Excess Solid: Using an excess of the solid material ensures that the solvent becomes saturated, allowing for the determination of the maximum equilibrium concentration.

-

Equilibration Time: Allowing the slurry to agitate for an extended period (24-48 hours) is critical to ensure that the system reaches thermodynamic equilibrium between the dissolved and solid-state compound.

-

Phase Separation: Filtration or centrifugation is essential to completely remove any undissolved solid particles, as their presence would lead to an overestimation of solubility.

-

Concentration Analysis: A validated, sensitive analytical method like HPLC-UV is required to accurately quantify the concentration of the compound in the saturated solution.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the desired solvent in a glass vial. Use a separate vial for each solvent to be tested (e.g., Water, PBS pH 7.4, DMSO, Ethanol).

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and let them stand to allow larger particles to settle. Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove all undissolved solids.

-

Sample Dilution: Prepare a dilution series of the clear filtrate using a suitable solvent (e.g., acetonitrile/water) to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted samples using a pre-calibrated HPLC-UV method.

-

Calculation: Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor. Report the results in units of µg/mL or µM.

Data Logging Table

Researchers should use a structured table to log experimental findings for easy comparison.

| Solvent | Temperature (°C) | Measured Solubility (µg/mL) | Measured Solubility (µM) |

| Water | 25 | ||

| PBS (pH 7.4) | 25 | ||

| DMSO | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Acetonitrile | 25 |

Workflow Visualization

Caption: Workflow for Shake-Flask Solubility Determination.

References

Spectroscopic Data of 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-(4-chlorophenyl)thiomorpholine 1,1-dioxide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted spectroscopic data with established chemical principles to offer a robust analytical framework for this compound. Given the limited availability of direct experimental spectra in publicly accessible databases, this guide leverages high-quality predictive tools and comparative analysis with structurally related molecules to elucidate the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the title compound.

Molecular Structure and Overview

This compound is a heterocyclic compound featuring a thiomorpholine ring system with a sulfone group and a 4-chlorophenyl substituent attached to the nitrogen atom.[1] This structure imparts specific spectroscopic signatures that are invaluable for its identification and characterization in various research and development settings, including pharmaceutical and agrochemical synthesis.[1]

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound are detailed below. These predictions are based on established computational algorithms that consider the chemical environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the thiomorpholine ring and the chlorophenyl group. The symmetry of the chlorophenyl group will simplify the aromatic region.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.25 | t | 4H | -CH₂-N- |

| ~3.55 | t | 4H | -CH₂-SO₂- |

| ~6.90 | d | 2H | Ar-H (ortho to N) |

| ~7.25 | d | 2H | Ar-H (ortho to Cl) |

Interpretation and Rationale:

-

The protons on the thiomorpholine ring are expected to appear as two triplets due to coupling with their adjacent methylene groups. The protons closer to the electron-withdrawing sulfone group (-CH₂-SO₂-) are predicted to be deshielded and appear at a lower field (~3.55 ppm) compared to the protons adjacent to the nitrogen atom (-CH₂-N-) at ~3.25 ppm.

-

The 4-chlorophenyl group, due to its para-substitution, will exhibit an AA'BB' system, which is often simplified to two doublets. The protons ortho to the nitrogen atom are expected to be shielded relative to those ortho to the electron-withdrawing chlorine atom.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of CDCl₃ (δ 7.26 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~48.5 | -CH₂-N- |

| ~52.0 | -CH₂-SO₂- |

| ~118.0 | Ar-C (ortho to N) |

| ~129.0 | Ar-C (ortho to Cl) |

| ~130.0 | Ar-C (ipso to Cl) |

| ~145.0 | Ar-C (ipso to N) |

Interpretation and Rationale:

-

The two distinct methylene carbons of the thiomorpholine ring are expected to appear in the aliphatic region. The carbon adjacent to the sulfone group (-CH₂-SO₂-) will be more deshielded (~52.0 ppm) than the carbon next to the nitrogen (~48.5 ppm).

-

The aromatic region will show four distinct signals due to the para-substituted phenyl ring. The ipso-carbons (attached to N and Cl) will be significantly deshielded.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 125 MHz NMR spectrometer (corresponding to a 500 MHz proton frequency).

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the chemical shifts using the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1590, 1490 | Strong | C=C stretch (aromatic) |

| ~1320, 1150 | Strong | Asymmetric and symmetric SO₂ stretch |

| ~1100 | Strong | C-N stretch |

| ~820 | Strong | C-H bend (para-substituted aromatic) |

| ~750 | Strong | C-Cl stretch |

Interpretation and Rationale:

-

The most characteristic peaks for this molecule will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the sulfone (SO₂) group, expected around 1320 cm⁻¹ and 1150 cm⁻¹, respectively.

-

The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching bands in the 1600-1450 cm⁻¹ region.

-

The strong band around 820 cm⁻¹ is indicative of a 1,4-disubstituted (para) benzene ring.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 245/247 | [M]⁺ (Molecular ion) |

| 181/183 | [M - SO₂]⁺ |

| 152/154 | [Cl-C₆H₄-N-CH₂]⁺ |

| 139/141 | [Cl-C₆H₄-N]⁺ |

| 111/113 | [Cl-C₆H₄]⁺ |

Interpretation and Rationale:

-

The molecular ion peak ([M]⁺) is expected at m/z 245, with a characteristic isotopic peak at m/z 247 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

-

A common fragmentation pathway for sulfones is the loss of sulfur dioxide (SO₂), which would result in a fragment at m/z 181/183.

-

Cleavage of the thiomorpholine ring can lead to various fragments. A prominent fragment is expected from the loss of a C₂H₄S group, leading to the fragment at m/z 152/154.

-

Further fragmentation could involve the loss of the entire thiomorpholine dioxide ring, resulting in the chlorophenyl cation at m/z 111/113.

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after dissolution in a suitable solvent for techniques like electrospray ionization (ESI).

-

Ionization: Use Electron Ionization (EI) for fragmentation analysis.

-

Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio.

-

Detection: Detect the ions and generate a mass spectrum.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By combining computational predictions with fundamental spectroscopic principles and comparative data from related structures, this document serves as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting. The provided experimental protocols offer standardized methods for obtaining high-quality spectroscopic data.

References

An In-depth Technical Guide on the Mechanism of Action of 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide is a synthetic, non-steroidal small molecule that has garnered interest within medicinal chemistry and pharmacology. Its structural architecture, featuring a thiomorpholine dioxide core linked to a 4-chlorophenyl group, positions it as a modulator of critical biological pathways. This guide synthesizes the available scientific information to provide a comprehensive overview of its primary mechanism of action: selective androgen receptor modulation. We will delve into the molecular interactions, supporting experimental evidence, and standard protocols used to characterize its activity, offering a foundational resource for professionals in drug discovery and development.

Introduction to this compound

This compound is a member of the thiomorpholine class of heterocyclic compounds.[1][2][3][4][5] The thiomorpholine 1,1-dioxide moiety is a key structural feature in various biologically active molecules, serving as a stable and versatile scaffold in the synthesis of pharmaceuticals.[6][7] The addition of a 4-chlorophenyl group to the nitrogen atom of the thiomorpholine ring is crucial for its specific biological activity.[1] This compound has been investigated primarily for its role as a Selective Androgen Receptor Modulator (SARM). SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR), aiming to produce the therapeutic effects of androgens (like muscle and bone growth) while minimizing the undesirable side effects on other tissues, such as the prostate.[8]

Core Mechanism of Action: Selective Androgen Receptor Modulation

The principal mechanism of action for this compound is its function as a ligand for the Androgen Receptor (AR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[9][10]

The Androgen Receptor (AR) Signaling Pathway

To understand the action of this compound, it is essential first to understand the classical AR signaling pathway. In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[11]

-

Ligand Binding: Endogenous androgens, such as dihydrotestosterone (DHT), diffuse into the cell and bind to the Ligand Binding Domain (LBD) of the AR.[12]

-

Conformational Change & Dissociation: This binding induces a conformational change in the AR, causing the dissociation of HSPs.[11]

-

Nuclear Translocation & Dimerization: The activated AR monomer then translocates into the nucleus and forms a homodimer with another activated AR molecule.[13]

-

DNA Binding & Gene Transcription: The AR homodimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[12][13] This binding, along with the recruitment of co-activator proteins, initiates the transcription of genes responsible for androgenic effects.[9]

Caption: Classical Androgen Receptor (AR) Signaling Pathway.

Interaction with the Androgen Receptor

Experimental Evidence & Protocols

The characterization of a compound as a SARM requires a series of well-defined in vitro and in vivo experiments. These protocols form a self-validating system to confirm the mechanism of action.

In Vitro Characterization

In vitro assays are fundamental to determining a compound's direct interaction with the target receptor and its functional consequence.

Rationale: This assay is the gold standard for quantifying the binding affinity of a test compound to its receptor. It measures the ability of the unlabeled test compound to displace a known high-affinity radiolabeled ligand from the AR.[11][14][15]

Step-by-Step Methodology:

-

Receptor Preparation: A source of AR is required. This is typically a cell lysate from cells overexpressing the human AR or purified recombinant AR Ligand Binding Domain (LBD).[14]

-

Assay Setup: The assay is performed in a multi-well plate format (e.g., 96- or 384-well).[14][16]

-

Incubation: To each well, add:

-

The AR preparation.

-

A fixed concentration of a radiolabeled androgen, such as [³H]-R1881 (Metribolone), a potent synthetic androgen.[11]

-

Serially diluted concentrations of the test compound, this compound.

-

-

Controls:

-

Total Binding: Wells containing only the AR and radioligand (no test compound).

-

Non-specific Binding: Wells containing AR, radioligand, and a saturating concentration of a non-radiolabeled androgen (e.g., DHT) to displace all specific binding.[11]

-

-

Equilibration: The plate is incubated (e.g., 18-24 hours at 4°C) to allow the binding to reach equilibrium.[11]

-

Separation: The receptor-bound radioligand must be separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through a filter mat that traps the receptor complexes.[16]

-

Quantification: The radioactivity retained on the filter for each well is measured using a scintillation counter.[16]

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The data are then plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.[16]

Rationale: While a binding assay confirms interaction, a transactivation assay measures the functional outcome—whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).[17][18][19] This is typically done using a reporter gene system.

Step-by-Step Methodology:

-

Cell Line: Use a mammalian cell line that lacks endogenous AR, such as CV-1 (monkey kidney) or PC-3 (prostate cancer), to avoid confounding results.

-

Transfection: Co-transfect the cells with two plasmids:

-

An expression vector containing the full-length human AR gene.

-

A reporter vector containing a luciferase gene under the control of a promoter with multiple AREs (e.g., MMTV promoter).[19]

-

-

Treatment: After transfection, treat the cells with varying concentrations of this compound.

-

Controls:

-

Vehicle Control: Cells treated with the vehicle (e.g., DMSO) only.

-

Positive Control (Agonist): Cells treated with a known AR agonist like DHT.

-

Antagonist Mode: To test for antagonist activity, co-treat cells with a fixed concentration of DHT and varying concentrations of the test compound.

-

-

Incubation: Incubate the cells for 24-48 hours to allow for gene transcription and translation of the luciferase enzyme.

-

Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. The resulting luminescence, which is proportional to the level of AR activation, is measured using a luminometer.[20]

-

Data Analysis: Plot the luminescence signal against the log concentration of the test compound to generate a dose-response curve and determine the EC50 (for agonist activity) or IC50 (for antagonist activity).

Caption: Workflow for an AR Transactivation Reporter Assay.

In Vivo Assessment

In vivo models are crucial for confirming the tissue-selective activity that defines a SARM. The classic model for this is the Hershberger assay.

Rationale: This assay, standardized by the OECD (TG 441), is a short-term in vivo screening method in castrated male rats to detect androgenic and anti-androgenic properties of a substance.[21][22][23] Castration removes the endogenous source of androgens, making the androgen-dependent tissues (like the prostate and seminal vesicles) regress. The assay then measures the ability of a test compound to either stimulate the growth of these tissues (anabolic/androgenic effect) or inhibit their growth in the presence of an androgen (anti-androgenic effect).[23][24]

Step-by-Step Methodology:

-

Animal Model: Use peri-pubertal male rats, castrated at approximately 42 days of age.[22] Allow for a recovery period of at least 7 days.[22]

-

Grouping: Divide the animals into groups (at least 6 rats per group).[22]

-

Vehicle Control: Castrated rats receiving the vehicle only.

-

Positive Control: Castrated rats receiving a reference androgen like testosterone propionate (TP).

-

Test Groups (Androgenic): Castrated rats receiving different doses of this compound.

-

Test Groups (Anti-androgenic): Castrated rats receiving TP plus different doses of the test compound.

-

-

Dosing: Administer the compounds daily for 10 consecutive days, typically via oral gavage or subcutaneous injection.[21][24]

-

Necropsy: Approximately 24 hours after the final dose, euthanize the animals.[23]

-

Tissue Dissection and Weighing: Carefully dissect and weigh the five mandatory androgen-dependent tissues:

-

Data Analysis: Compare the tissue weights of the test groups to the control groups using appropriate statistical analysis (e.g., ANOVA). A SARM is expected to show a significant increase in the weight of the LABC muscle (anabolic effect) with a much smaller, or negligible, increase in the weights of the VP and SV (androgenic effect) compared to testosterone.[22]

Table 1: Expected Outcome for a SARM in the Hershberger Assay

| Treatment Group | Levator Ani Muscle (Anabolic) | Ventral Prostate (Androgenic) |

| Vehicle Control | Baseline | Baseline |

| Testosterone (TP) | +++ | +++ |

| SARM | +++ | + |

+++ indicates a strong stimulatory effect; + indicates a weak stimulatory effect.

Conclusion and Future Directions

This compound functions as a selective androgen receptor modulator. Its mechanism of action is centered on its ability to bind to the androgen receptor and elicit a tissue-specific transcriptional response, favoring anabolic pathways over androgenic ones. The experimental framework outlined—combining in vitro binding and functional assays with in vivo models like the Hershberger assay—provides a robust system for validating this mechanism.

Future research should focus on obtaining precise quantitative data (Ki, EC50) for this specific compound, exploring its downstream gene regulation profile in different tissues through transcriptomics, and investigating its pharmacokinetic and safety profiles to fully assess its therapeutic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 82222-74-0 | TCI EUROPE N.V. [tcichemicals.com]

- 3. This compound | 82222-74-0 [sigmaaldrich.cn]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 4-(4-Chlorophenyl)thiomorpholine-1,1-dioxide | CymitQuimica [cymitquimica.com]

- 6. Page loading... [guidechem.com]

- 7. nbinno.com [nbinno.com]

- 8. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]

- 10. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 14. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. researchgate.net [researchgate.net]

- 18. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. reactionbiology.com [reactionbiology.com]

- 21. epa.gov [epa.gov]

- 22. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 24. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide: A Versatile Building Block in Modern Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide, a heterocyclic building block of increasing importance in synthetic and medicinal chemistry. We will dissect its synthesis, physicochemical properties, and critically, its reactivity profile. The narrative emphasizes the strategic application of this compound in constructing complex molecular architectures, particularly through modern cross-coupling methodologies. Detailed, field-proven protocols for its use in Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions are provided, offering researchers and drug development professionals a practical resource for leveraging this versatile intermediate.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of drug discovery and materials science, the demand for novel molecular scaffolds with tunable properties is incessant. This compound has emerged as a valuable intermediate, prized for its unique combination of a robust, polar thiomorpholine 1,1-dioxide moiety and a synthetically versatile 4-chlorophenyl group.[1]

The thiomorpholine 1,1-dioxide core is a metabolically stable, hydrogen bond acceptor that often serves as a bioisosteric replacement for the more common morpholine ring. The presence of the sulfone group increases polarity and can enhance aqueous solubility, while the sulfur atom itself offers a potential soft spot for metabolism, a feature that can be exploited in prodrug strategies.[2] Concurrently, the 4-chlorophenyl substituent acts as a reactive handle, a gateway to a diverse array of molecular complexity through well-established transition metal-catalyzed cross-coupling reactions.[3][4] This dual functionality makes it an essential tool for library synthesis and lead optimization campaigns in pharmaceutical development, as well as for creating advanced polymers and coatings.[1]

Physicochemical & Structural Data

A thorough understanding of a building block's physical properties is fundamental to its successful application in synthesis. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 82222-74-0 | [1][5][6][7] |

| Molecular Formula | C₁₀H₁₂ClNO₂S | [1][5] |

| Molecular Weight | 245.72 g/mol | [1][5] |

| Appearance | White to light yellow powder or crystal | [1][5] |

| Melting Point | 155 - 159 °C | [1][7] |

| Purity | ≥ 98% (typically by GC) | [1][6][7] |

| Synonyms | 4-(1,1-Dioxothiomorpholino)phenyl Chloride | [1][7] |

| Storage | Room Temperature, recommended in a cool, dark place (<15°C) | [7] |

Structural confirmation is typically achieved via NMR spectroscopy, with the resulting spectrum expected to be consistent with the assigned structure.[7]

Synthesis of the Core Building Block

The most direct and common synthesis of this compound involves a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is favored due to the availability of the starting materials and the generally high yields.

The reaction proceeds by the displacement of a suitable leaving group (typically fluoride) from an electron-deficient benzene ring by the secondary amine of thiomorpholine 1,1-dioxide. While the chloro-substituent on the target molecule is not strongly activating, related syntheses using highly activated precursors like 4-fluoronitrobenzene are well-documented.[2][8] A plausible and efficient route involves the direct reaction between thiomorpholine 1,1-dioxide and an activated 4-chlorophenyl electrophile, such as 1-fluoro-4-chlorobenzene, in the presence of a base.

Caption: General workflow for the synthesis of the title compound via SₙAr.

Detailed Synthetic Protocol

Causality: This protocol leverages the SₙAr mechanism, where the electron-withdrawing nature of the sulfone group in thiomorpholine 1,1-dioxide enhances the nucleophilicity of the nitrogen atom. A polar aprotic solvent like DMSO is chosen to solubilize the reagents and facilitate the formation of the charged Meisenheimer intermediate.[9] A non-nucleophilic base is required to neutralize the HF formed during the reaction, driving it to completion.

-

Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiomorpholine 1,1-dioxide (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous DMSO (5-10 mL per gram of thiomorpholine 1,1-dioxide).

-

Reaction Initiation: Add 1-fluoro-4-chlorobenzene (1.1 eq.) to the stirred suspension.

-

Thermal Promotion: Heat the reaction mixture to 100-120 °C and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching and Isolation: After cooling to room temperature, pour the reaction mixture into ice-water with stirring. The crude product will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then a cold non-polar solvent like hexane to remove non-polar impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the title compound as a crystalline solid.[10]

Reactivity and Key Synthetic Transformations

The synthetic utility of this compound stems primarily from the reactivity of the C-Cl bond on the aromatic ring. This site is primed for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis for their reliability, functional group tolerance, and broad substrate scope.[4][11]

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds.[3][12] Using this compound as the electrophile, a wide range of primary and secondary amines can be coupled to introduce new functionalities, significantly expanding the accessible chemical space. This is particularly relevant in medicinal chemistry, where aryl amines are a prevalent motif.[11]

Caption: Key components of the Buchwald-Hartwig amination reaction.

Suzuki-Miyaura Coupling: Architecting C-C Bonds

For the creation of biaryl structures, the Suzuki-Miyaura coupling is the preeminent method.[13][14] Reacting this compound with various aryl or heteroaryl boronic acids (or their esters) provides a direct route to complex scaffolds found in many pharmaceuticals and functional materials.[14][15]

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating, incorporating best practices for catalyst selection, reaction setup, and purification.

Protocol: Buchwald-Hartwig Amination of this compound

Causality: This protocol employs a modern catalyst system (a palladium source with a sterically hindered biaryl phosphine ligand like XPhos) which is highly effective for coupling aryl chlorides.[11] A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine and facilitate the catalytic cycle. Anhydrous, deoxygenated solvent is critical to prevent catalyst deactivation.

-

Inert Atmosphere Setup: In a glovebox or under a stream of argon, add this compound (1.0 eq.), the desired amine (1.2 eq.), sodium tert-butoxide (1.4 eq.), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) to a dry reaction vessel.

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane (0.1 M concentration relative to the aryl chloride).

-

Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor progress by LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the desired N-arylated product.

Protocol: Suzuki-Miyaura Coupling of this compound

Causality: This protocol uses a common and robust palladium catalyst, Pd(PPh₃)₄, which is effective for a wide range of substrates.[16] An aqueous base (K₂CO₃) is used, which is essential for the transmetalation step of the Suzuki mechanism.[13] A two-phase solvent system (toluene/water) is often employed to facilitate the reaction.

-

Reagent Charging: To a reaction flask, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

-

Solvent and Base Addition: Add toluene (or dioxane) and a 2M aqueous solution of potassium carbonate (3.0 eq.). The overall concentration should be around 0.1-0.2 M.

-

Degassing: Bubble argon or nitrogen through the stirred mixture for 15-20 minutes to remove dissolved oxygen.

-

Reaction: Heat the mixture to reflux (80-100 °C) under an inert atmosphere for 6-18 hours, monitoring by TLC or LC-MS.

-

Workup: After cooling, separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent in vacuo. Purify the residue by flash chromatography or recrystallization to yield the pure biaryl product.[15]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Refer to the supplier's Safety Data Sheet (SDS) for comprehensive hazard and handling information. The compound is a stable solid and should be stored in a tightly sealed container in a cool, dry place.[7]

Conclusion

This compound is a testament to the power of strategic molecular design. Its bifunctional nature—a stable, polar heterocyclic core coupled with a reactive aryl chloride handle—renders it a highly effective and versatile building block.[1] For researchers in medicinal chemistry, agrochemicals, and materials science, this compound provides a reliable and efficient entry point into a vast and diverse chemical space through robust and well-understood synthetic transformations like the Buchwald-Hartwig and Suzuki-Miyaura couplings. Its continued application is certain to facilitate the discovery and development of novel molecules with significant scientific and commercial value.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 4-(4-Chlorophenyl)thiomorpholine-1,1-dioxide | CymitQuimica [cymitquimica.com]

- 7. This compound | 82222-74-0 | TCI EUROPE N.V. [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 11. research.rug.nl [research.rug.nl]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues | MDPI [mdpi.com]

- 16. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis, chemical properties, and, most critically, the potential biological activities of 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide. This compound has emerged as a versatile scaffold and key building block in medicinal chemistry, demonstrating significant promise in the development of novel therapeutic agents.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the existing knowledge and future directions for the exploration of this compound's therapeutic utility. We will delve into its potential as an anti-inflammatory, analgesic, and antibacterial agent, and its role as a crucial intermediate in the synthesis of compounds targeting neurological disorders.

Introduction: The Thiomorpholine 1,1-Dioxide Scaffold in Medicinal Chemistry

The thiomorpholine moiety, and particularly its oxidized form, thiomorpholine 1,1-dioxide, represents a "privileged scaffold" in drug discovery.[3] This heterocyclic motif is present in a diverse range of biologically active compounds, attributable to its unique physicochemical properties. The sulfone group imparts increased polarity and the potential for hydrogen bonding, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. The rigid, chair-like conformation of the thiomorpholine ring also provides a defined three-dimensional structure for interaction with biological targets.

This compound, with its specific substitution pattern, offers a strategic starting point for the synthesis of compound libraries with diverse biological applications. The presence of the chlorophenyl group provides a handle for further chemical modification, allowing for the fine-tuning of activity and selectivity.

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through a multi-step process. A general and widely applicable synthetic route is outlined below.

General Synthesis Workflow

The synthesis generally involves two key transformations: the N-arylation of thiomorpholine followed by the oxidation of the sulfur atom.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-(4-Chlorophenyl)thiomorpholine

-